

# Introduction: Nortriptyline as a Candidate for Drug Repurposing in Gastric Cancer

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## Compound Focus: Nortriptyline Hydrochloride

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**Nortriptyline Hydrochloride (NTP)**, a traditional tricyclic antidepressant, has emerged as a promising candidate for **drug repurposing in oncology**. A pivotal 2024 study revealed its significant anti-tumor activity in gastric cancer (GC), a malignancy still in need of more effective therapeutics [1] [2]. The investigation demonstrated that NTP inhibits gastric cancer cell viability, proliferation, and migration, and induces cell death. The core mechanism underlying these anticancer effects was identified as the induction of **oxidative stress via the Keap1-Nrf2 pathway** [1].

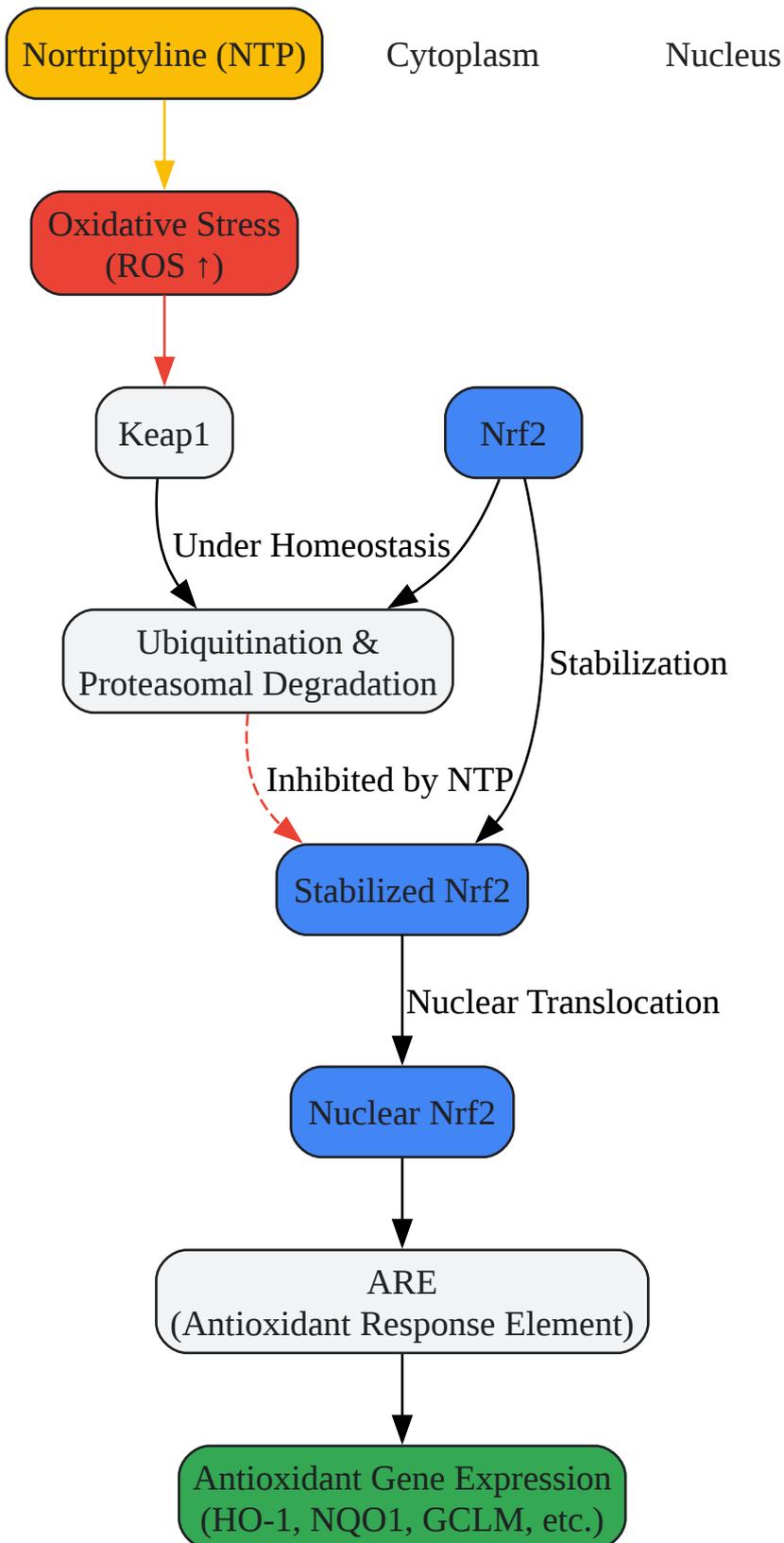
This guide provides a detailed technical summary of the molecular mechanisms, key experimental data, and methodologies related to NTP's action on this pathway.

## The Keap1-Nrf2 Pathway and NTP's Mechanism of Action

The **Keap1-Nrf2 pathway** is a central cellular defense mechanism against oxidative and electrophilic stresses. Under homeostatic conditions, the transcription factor NRF2 is constitutively targeted for proteasomal degradation by its negative regulator, **KEAP1**, which acts as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex [3]. This interaction involves the binding of a KEAP1 homodimer to two motifs (DLG and ETGE) on NRF2, facilitating its rapid turnover and maintaining low basal levels (the "floodgate" model) [3].

Oxidative stress or specific pharmacological inducers disrupt the KEAP1-NRF2 interaction, stabilizing NRF2. Stabilized NRF2 translocates to the nucleus, forms a heterodimer with small MAF (sMAF) proteins, and binds to the **Antioxidant Response Element (ARE)**, initiating the transcription of a battery of cytoprotective genes [3].

The following diagram illustrates this core pathway and the postulated site of NTP's intervention based on current research.



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Diagram of the Keap1-Nrf2 pathway and the proposed mechanism of Nortriptyline. NTP induces oxidative stress, which disrupts Keap1-mediated degradation of Nrf2, leading to its stabilization and activation of antioxidant genes [1] [3].

Contrary to the conventional role of NRF2 activation in cytoprotection, the study by Zhu et al. (2024) found that **NTP hyperactivates the Keap1-Nrf2 pathway**, leading to a paradoxical, catastrophic increase in oxidative stress [1]. The sustained and potent activation of the antioxidant response might deplete cellular reducing equivalents like glutathione (GSH), leading to a loss of redox homeostasis. This, coupled with a direct increase in Reactive Oxygen Species (ROS), pushes cancer cells beyond their oxidative stress threshold, triggering apoptosis.

## Summary of Key Experimental Findings

The anti-cancer effects of NTP and its impact on oxidative stress were quantified across multiple experimental models. The tables below consolidate the key quantitative data from the 2024 study [1].

**Table 1: In Vitro Efficacy of NTP in Human Gastric Cancer Cell Lines**

Parameter	AGS Cells	HGC27 Cells	Experimental Method
IC <sub>50</sub> (24h treatment)	~30 µM	~20 µM	MTT Assay
Apoptotic Rate (Max Dose)	46.15% (30 µM)	52.3% (20 µM)	Flow Cytometry (Annexin V/PI)
MMP Loss	Significant, dose-dependent	Significant, dose-dependent	JC-1 Staining (Green Fluorescence ↑)
ROS Increase	Significant, dose-dependent	Significant, dose-dependent	DCFH-DA Probe (Green Fluorescence ↑)
GSH Consumption	Induced	Induced	Biochemical Assay
Migration Inhibition	Significant, dose-dependent	Significant, dose-dependent	Wound Healing Assay

Parameter	AGS Cells	HGC27 Cells	Experimental Method
Cell Cycle Arrest	S-phase shortening (22.28% ↓)	S-phase shortening (27.98% ↓)	Flow Cytometry (PI Staining)

Table 2: In Vivo Efficacy of NTP in Mouse Xenograft Models

Parameter	AGS-Derived Model	MFC-Derived Model	Experimental Details
Tumor Growth Inhibition	Significant inhibition	Significant inhibition	Subcutaneous tumor in nude mice
Dosing	10 mg/kg (Intraperitoneal)	10 mg/kg (Intraperitoneal)	Daily injection for 4 weeks
Safety Observation	No significant weight loss or toxicity	No significant weight loss or toxicity	Monitored throughout the study

Table 3: Molecular Markers of Apoptosis and Oxidative Stress

Marker Category	Protein/Event	Regulation by NTP	Detection Method
Pro-Apoptotic	BAX, BAD, c-PARP	Upregulated	Western Blot
Anti-Apoptotic	Bcl-2, PARP	Downregulated	Western Blot
Oxidative Stress	ROS, Malondialdehyde (MDA)	Levels Increased	DCFH-DA flow cytometry, Biochemical Assay
Pathway Activation	Nrf2 Nuclear Translocation	Activated	RNA Sequencing & Proteomics

## Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies for the key experiments cited.

### 1. Cell Viability and IC<sub>50</sub> Determination (MTT Assay)

- **Cell Lines:** Human GC cells (AGS, HGC27, SGC7901, MKN7, NCI-N87) and a human gastric mucosal cell line (GES-1) as a control.
- **Dosing:** Cells were treated with a NTP concentration gradient (e.g., 0-30  $\mu$ M for AGS, 0-25  $\mu$ M for HGC27) for 24 and 48 hours.
- **Procedure:** After treatment, MTT reagent (0.5 mg/mL) was added and incubated for 4 hours. The formed formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader.
- **Analysis:** The percentage of cell viability was calculated as (Absorbance of treated sample / Absorbance of control)  $\times$  100%. The IC<sub>50</sub> values were determined from non-linear regression curves of log(concentration) vs. normalized response [1].

### 2. Apoptosis Analysis by Flow Cytometry

- **Staining:** After 24h NTP treatment, cells were harvested and resuspended in binding buffer.
- **Labeling:** Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.
- **Quantification:** Cell populations were analyzed using a flow cytometer within 1 hour. The apoptotic rates were quantified as the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [1].

### 3. Intracellular ROS Measurement

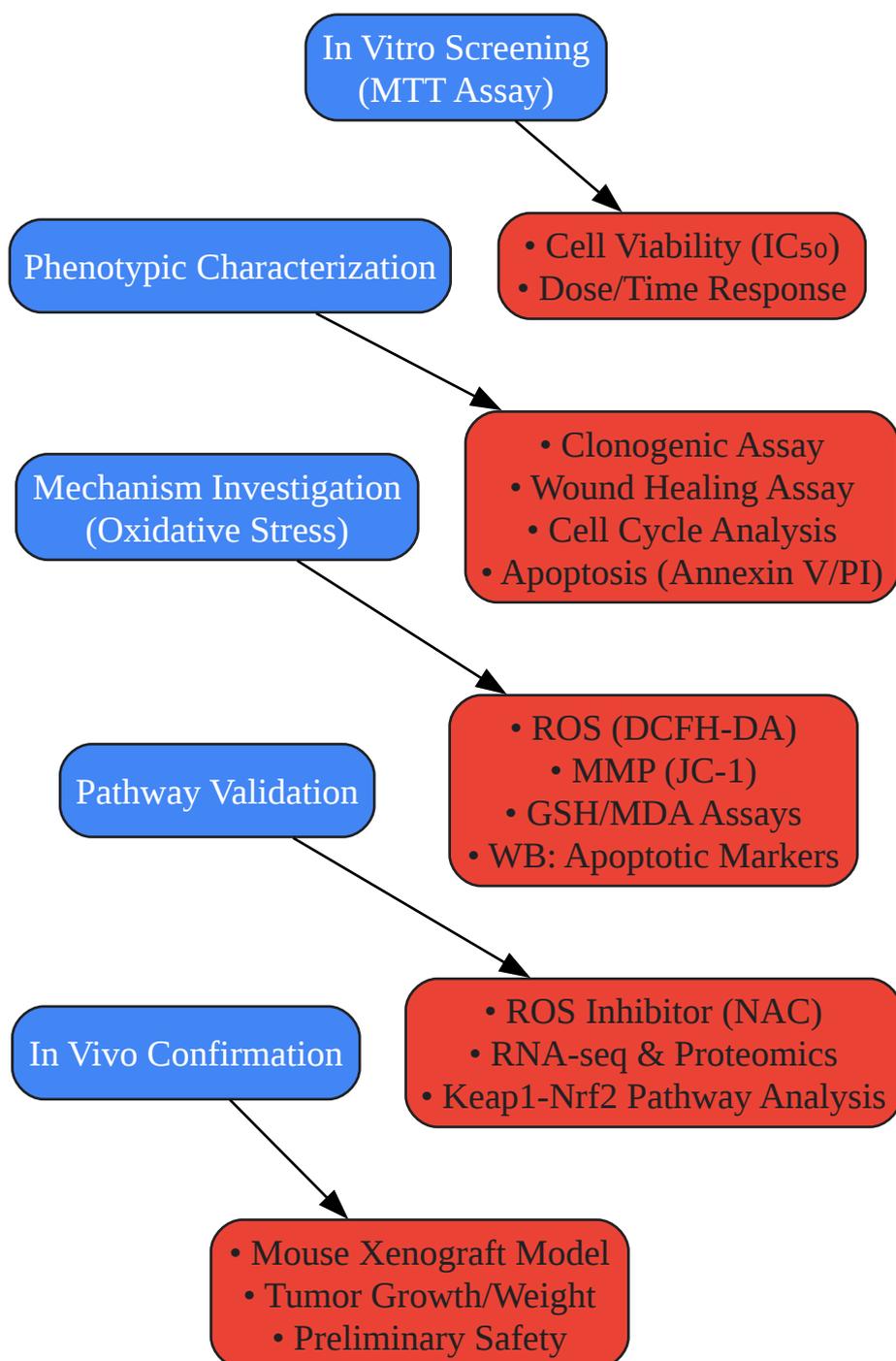
- **Probe Loading:** Following NTP treatment, cells were incubated with 10  $\mu$ M 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 20-30 minutes.
- **Principle:** Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to highly fluorescent DCF.
- **Detection:** The DCF fluorescence intensity was measured either by flow cytometry or fluorescence microscopy (excitation/emission:  $\sim$ 488/525 nm). An increase in green fluorescence is proportional to ROS levels [1].

### 4. Mechanistic Validation via ROS Inhibition Rescue

- **Co-treatment:** GC cells were pre-treated or co-treated with a ROS inhibitor, **N-acetylcysteine (NAC)** (common dose: 2-5 mM).
- **Outcome Measurement:** The rescue of NTP-induced cell death was assessed by repeating the MTT and apoptosis assays. The study confirmed that NAC significantly rescued cell viability, proving that

NTP's cytotoxicity is primarily mediated through oxidative stress [1].

The following diagram outlines the logical workflow of the key experiments that established NTP's mechanism of action.



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*Experimental workflow used to elucidate NTP's anti-cancer effects and mechanism, progressing from in vitro screening to in vivo validation [1].*

## Discussion and Future Perspectives

The repurposing of NTP offers a strategic advantage due to its well-known human safety profile, which could potentially accelerate its transition into oncology clinical trials. The elucidation of its mechanism—**triggering oxidative stress-induced apoptosis via the Keap1-Nrf2 pathway**—provides a solid molecular rationale for its anti-cancer activity [1].

Future research should focus on:

- **Identifying Biomarkers:** Determining which gastric cancer patients (e.g., those with specific Keap1/Nrf2 mutational status) are most likely to respond to NTP therapy.
- **Combination Strategies:** Exploring synergies between NTP and standard chemotherapeutic agents to overcome drug resistance, which is often linked to the Nrf2 pathway [4].
- **Structural Optimization:** Investigating the structure-activity relationship (SAR) of NTP to develop more potent and selective analogs with reduced off-target effects.

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